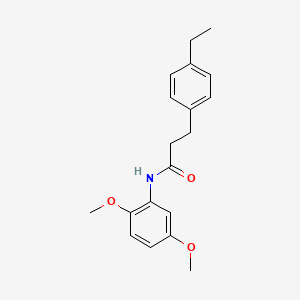
4-(4-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide
Descripción general
Descripción
Molecular Structure Analysis The molecular structure of related compounds has been elucidated through various characterization techniques, including X-ray diffraction studies. These studies provide insights into the molecular arrangements and interactions critical for their biological activities (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties The chemical reactivity of these compounds involves interactions with specific receptors, demonstrating selective binding which is crucial for their pharmacological effects. Studies have shown that modifying the chemical structure, such as the carboxamide linker, significantly impacts the selectivity and potency of these compounds (Banala et al., 2011).
Physical Properties Analysis Physical properties, including solubility and stability, play a vital role in the pharmacokinetic profiles of these compounds. Their design often aims to improve brain uptake and minimize rapid clearance, enhancing their effectiveness as diagnostic or therapeutic agents (García et al., 2014).
Chemical Properties Analysis The chemical properties, such as binding affinity and selectivity towards specific receptors, dictate the therapeutic potential of these compounds. For example, alterations in the piperazine and carboxamide groups have been shown to affect their interaction with dopamine and serotonin receptors, providing insights into designing more selective and potent compounds (Banala et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-20-11-6-16-14(19)18-9-7-17(8-10-18)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAGKMDDVVAGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4441687.png)
![5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B4441689.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4441690.png)


![2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4441716.png)
![6-[(3-methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441730.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4441738.png)

![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)

![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)